Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride

Sigma receptor pharmacology Sigma-2 selective ligands Methamphetamine abuse pharmacotherapy

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride (CAS 102233-07-8) is a synthetic 1,4-disubstituted piperazine derivative bearing a 3,4-dimethoxyphenethyl group at N1 and a 2-pyridyl group at N4, formulated as the monohydrochloride salt. The free base (CAS 1047-70-7) has been historically employed as a synthetic intermediate in the preparation of procaine amide analogs screened for antifibrillatory activity.

Molecular Formula C19H26ClN3O2
Molecular Weight 363.9 g/mol
CAS No. 102233-07-8
Cat. No. B010241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride
CAS102233-07-8
Synonyms1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de
Molecular FormulaC19H26ClN3O2
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl
InChIInChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H
InChIKeyPRSGEGFWCSHQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride (CAS 102233-07-8): Core Structural Identity and Research Provenance


Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride (CAS 102233-07-8) is a synthetic 1,4-disubstituted piperazine derivative bearing a 3,4-dimethoxyphenethyl group at N1 and a 2-pyridyl group at N4, formulated as the monohydrochloride salt . The free base (CAS 1047-70-7) has been historically employed as a synthetic intermediate in the preparation of procaine amide analogs screened for antifibrillatory activity [1]. The compound belongs to a broader class of arylalkyl-N4-(2-pyridyl)piperazines that have been investigated for sigma receptor binding, adrenolytic, and vasodilator properties, with the 2-pyridyl substituent conferring a distinct pharmacological profile compared to 3-pyridyl, 4-pyridyl, or 3-phenylpropyl congeners [2].

Why Generic Piperazine Derivatives Cannot Substitute for CAS 102233-07-8 in Sigma-2–Biased or Adrenolytic Research Programs


Within the 1,4-disubstituted piperazine chemical space, minor structural modifications produce profound shifts in receptor subtype selectivity and pharmacodynamic profile. The 2-pyridyl substituent at N4 is the critical determinant for sigma-2 receptor bias: (2-pyridyl)piperazines favor σ2 receptors, whereas (3-pyridyl)- and (4-pyridyl)piperazines favor σ1 receptors [1]. Replacing the 2-pyridyl with a 3-phenylpropyl group—as in SA4503 (cutamesine)—inverts sigma subtype selectivity from σ2-preferring to highly σ1-selective (σ1/σ2 ≈ 0.07 vs. 16.9) [1][2]. Similarly, reversal of the N1 and N4 substituent positions (i.e., N1-(2′-pyridyl)-N4-(3,4-dimethoxyphenethyl)-2-methylpiperazine) drastically reduces adrenolytic and vasodilator activity relative to the correctly oriented isomer [3]. These steep structure–activity relationships mean that even close analogs cannot be interchanged without fundamentally altering the experimental readout.

Quantitative Differentiation Evidence for CAS 102233-07-8 Versus Closest Structural Analogs


Sigma-2 Receptor Bias Conferred by the 2-Pyridyl Moiety vs. 3-Pyridyl, 4-Pyridyl, and 3-Phenylpropyl Analogs

The 2-pyridyl substituent at the N4 position is the primary structural feature that drives sigma-2 receptor preference. In the study by Stavitskaya et al. (2010), the lead (2-pyridyl)piperazine compound 6 (1-(3-phenylpropyl)-4-(2-pyridyl)piperazine) displayed a Ki of 4.91 ± 0.77 nM at σ2 receptors versus 82.9 ± 0.21 nM at σ1, yielding a σ1/σ2 selectivity ratio of 16.9—indicative of pronounced σ2 bias [1]. In contrast, (3-pyridyl)piperazines and (4-pyridyl)piperazines (compounds 1–4) showed σ1/σ2 ratios of 0.19–0.60, favoring σ1. The (2-pyridyl)piperazine compound 5 (1-(2-phenylethyl)-4-(2-pyridyl)piperazine), which lacks the 3,4-dimethoxy substitution present in CAS 102233-07-8, exhibited substantially weaker affinity for both subtypes (σ1 Ki = 326 nM, σ2 Ki = 119 nM; ratio 2.7) [1]. SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), which replaces the 2-pyridyl with a 3-phenylpropyl group, shows the inverted selectivity profile: σ1 Ki = 4.63 nM, σ2 Ki = 63.09 nM, σ1/σ2 ≈ 0.07 [2]. The target compound CAS 102233-07-8 combines the 2-pyridyl (σ2-favoring) element with the 3,4-dimethoxyphenethyl group, positioning it as a scaffold with predicted σ2 bias that is structurally distinct from both the σ1-selective SA4503 series and the non-methoxylated (2-pyridyl)piperazines.

Sigma receptor pharmacology Sigma-2 selective ligands Methamphetamine abuse pharmacotherapy

Superior Adrenolytic Activity of the 3,4-Dimethoxyphenethyl Substituent vs. Unsubstituted Phenethyl or Xylyl Analogs in 2,6-Dimethylpiperazine Series

Cignarella et al. (1977) systematically varied the N1-arylalkyl substituent in a series of N1-arylalkyl-N4-(2′-pyridyl)-2,6-dimethylpiperazines and identified the 3,4-dimethoxyphenethyl group as the most promising for pharmacological activity [1]. While the study tested the 2,6-dimethylpiperazine core—not the unsubstituted piperazine of CAS 102233-07-8—the direct comparison of N1 substituents provides quantitative rank-order data. The trans isomer of the 3,4-dimethoxyphenethyl-substituted compound (designated 3-II b) was explicitly noted to possess adrenolytic activity comparable to the related 2-methyl derivative (1-III) and higher than compound (IV), which bears an unsubstituted piperazine nucleus. In a follow-up study (Cignarella et al., 1979), reversal of the N1 and N4 substituents to yield N1-(2′-pyridyl)-N4-(3,4-dimethoxyphenethyl)-2-methylpiperazine resulted in a compound that was 'definitely less active as an adrenolytic and vasodilator' than the correctly oriented isomer [2]. This establishes a strict requirement for the N1-arylalkyl/N4-(2′-pyridyl) orientation that CAS 102233-07-8 satisfies.

Adrenolytic agents Vasodilator agents Cardiovascular pharmacology

Historical Use as a Key Synthetic Intermediate for Antifibrillatory Procaine Amide Analogs with Documented Purification and Yield Data

The free base of CAS 102233-07-8 (compound 34 in Perthym et al., 1965) was synthesized on a preparative scale (138 g, 92% yield) by alkylation of 1-(2-pyridyl)piperazine with 3,4-dimethoxyphenethyl bromide, followed by recrystallization from heptane [1]. This compound served as a direct precursor for a series of p-amino-N-[2-(substituted amino)ethyl]benzamides that were screened for antifibrillatory activity in the isolated rabbit heart model, measuring the threshold voltage elevation required to induce atrial fibrillation [1]. In contrast, the structurally related 2,5-dimethoxyphenethyl analog (compound 33) yielded an oil rather than a crystalline solid, and the corresponding hydrochloride was noted as hygroscopic, complicating handling and formulation [1]. The crystalline nature, high synthetic yield, and established purification protocol for the 3,4-dimethoxy regioisomer offer practical advantages for reproducible procurement and experimental use.

Antifibrillatory agents Procaine amide analogs Synthetic chemistry

Absence of Off-Target Dopamine, Opioid, and NMDA Receptor Binding: A Class Feature of N-(2-Pyridyl)piperazines

A major liability of many sigma-2 antagonists under development, such as CM156, is their off-target binding at dopamine, opioid, and NMDA receptors [1]. In contrast, N-(2-pyridyl)piperazines as a class have been reported to favor sigma receptors over these off-target sites, exhibiting low affinity for the dopamine receptor, opioid receptors, and NMDA receptors [1]. This class-level selectivity profile is one of the key rationales for the continued development of (2-pyridyl)piperazine scaffolds as sigma-2–selective pharmacological tools. While individual Ki values for CAS 102233-07-8 at these off-target receptors have not been reported in the current literature, the structural class evidence supports a cleaner receptor interaction profile compared to non-pyridyl sigma ligands.

Receptor selectivity Off-target profiling Sigma-2 antagonist development

Optimal Research and Procurement Application Scenarios for CAS 102233-07-8 Based on Evidenced Differentiation


Sigma-2 Receptor Pharmacophore Development and Selective Ligand Screening

Investigators designing selective sigma-2 receptor ligands for methamphetamine abuse pharmacotherapy or neuroprotection studies should select CAS 102233-07-8 as a core scaffold. The 2-pyridyl substituent at N4 is the validated structural determinant for σ2 bias (σ1/σ2 ratio of 16.9 achieved by the phenylpropyl analog), whereas 3-pyridyl, 4-pyridyl, or 3-phenylpropyl replacements invert selectivity toward σ1 [1][2]. This compound enables systematic SAR exploration at the N1 position while preserving σ2 preference.

Adrenolytic and Vasodilator Lead Optimization Programs

Cardiovascular research teams pursuing piperazine-based adrenergic blocking agents can use CAS 102233-07-8 as a reference compound representing the optimal N1-(3,4-dimethoxyphenethyl)/N4-(2-pyridyl) substitution pattern. The Cignarella series (1977, 1979) established that this N1 substituent confers maximal adrenolytic activity, and that reversal of N1/N4 positions abolishes activity [1][2]. The compound serves as a comparator for evaluating the impact of piperazine ring C-alkylation (2-methyl, 2,6-dimethyl) on potency and selectivity.

Synthetic Intermediate for Antifibrillatory Procaine Amide Analogs

Medicinal chemistry laboratories synthesizing antifibrillatory agents based on the p-amino-N-[2-(substituted amino)ethyl]benzamide scaffold can utilize CAS 102233-07-8 (or its free base) as a key intermediate. The established synthetic protocol delivers 92% yield of crystalline product from commercially available starting materials, with straightforward heptane recrystallization [1]. The 3,4-dimethoxy regioisomer is preferred over the 2,5-dimethoxy analog, which forms an oil and resists crystallization [1].

Sigma-2–Selective PET Tracer Precursor Development

Radiopharmaceutical chemistry groups developing sigma-2–selective positron emission tomography (PET) probes may employ CAS 102233-07-8 as a structural starting point. The (2-pyridyl)piperazine core provides the σ2-biased binding template, while the 3,4-dimethoxyphenethyl group offers sites for 11C-methylation or 18F-fluoroalkylation without perturbing the receptor pharmacophore. This contrasts with the σ1-selective SA4503 scaffold, which has been extensively radiolabeled for σ1 imaging [1][2].

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